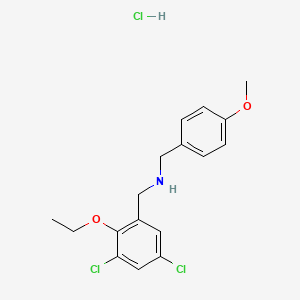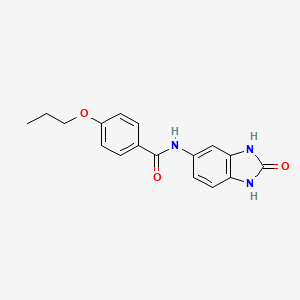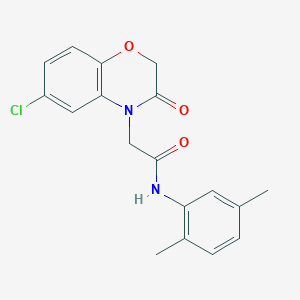![molecular formula C22H24Cl3N3O3 B4404953 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4404953.png)
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
Vue d'ensemble
Description
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BAY 59-3074, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized by scientists at Bayer AG in 2001 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
BAY 59-3074 works by selectively binding to the CB1 receptor, which is primarily found in the brain and central nervous system. This receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, BAY 59-3074 reduces the activity of these pathways, leading to reduced food intake, improved glucose tolerance, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on appetite, metabolism, and addiction, BAY 59-3074 has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve liver function and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BAY 59-3074 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect. Additionally, its effects may vary depending on the animal model or cell type used.
Orientations Futures
There are several potential future directions for research on BAY 59-3074. One area of interest is its potential as a treatment for non-alcoholic fatty liver disease, a condition characterized by the accumulation of fat in the liver. BAY 59-3074 has been shown to improve liver function in animal models of this disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in animal models. Finally, further research is needed to determine the long-term safety and efficacy of BAY 59-3074 in humans.
Applications De Recherche Scientifique
BAY 59-3074 has been studied for its potential therapeutic applications in a variety of areas, including obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in models of diabetes. In addiction research, BAY 59-3074 has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction.
Propriétés
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dichloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl3N3O3/c1-3-4-20(29)28-9-7-27(8-10-28)19-6-5-15(13-16(19)23)26-22(30)14-11-17(24)21(31-2)18(25)12-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXWOMFULUGEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404890.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)
![1-(2-furylmethyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B4404916.png)
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)

![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)
